2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline carbonitrile family, characterized by a bicyclic core with amino, aryl, and electron-withdrawing substituents.
- Core structure: A partially saturated quinoline scaffold with keto and cyano groups.
- Substituents:
- Position 1: 4-Chlorophenyl (electron-withdrawing chloro group).
- Position 4: 3-Nitrophenyl (strongly electron-withdrawing nitro group).
- Functional groups: Amino (-NH₂) at position 2 and carbonitrile (-CN) at position 2.
Properties
CAS No. |
5797-29-5 |
|---|---|
Molecular Formula |
C22H17ClN4O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN4O3/c23-14-7-9-15(10-8-14)26-18-5-2-6-19(28)21(18)20(17(12-24)22(26)25)13-3-1-4-16(11-13)27(29)30/h1,3-4,7-11,20H,2,5-6,25H2 |
InChI Key |
DEMCZGYBPVKIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of an ammonium acetate catalyst to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Substitution Reactions: Subsequent substitution reactions introduce the amino, chloro, and nitro groups at specific positions on the quinoline ring.
Nitrile Formation: Finally, the cyano group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different substituted hexahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 420.85 g/mol. Its structure includes a hexahydroquinoline core with multiple functional groups that contribute to its diverse reactivity and biological activities. The presence of an amino group enhances solubility, while the chloro and nitro groups may influence its interaction with biological targets.
Medicinal Chemistry
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
- Table 1: Antimicrobial Activity of the Compound
Target Organism Activity Escherichia coli Inhibitory Staphylococcus aureus Inhibitory -
Anticancer Properties :
- The compound has been studied for its potential anticancer effects through the inhibition of specific kinases involved in tumor growth and progression. Its structural features allow it to interact with key enzymes in cancer pathways .
Biological Research
-
Mechanism of Action :
- The compound interacts with various biological targets by binding to enzymes and receptors. This interaction can modulate enzyme activity or disrupt cellular signaling pathways .
- Table 2: Mechanisms of Action
Mechanism Description Enzyme Inhibition Modulation of enzyme activity Signaling Pathway Disruption Interference with cellular signaling -
Synthesis as a Building Block :
- It serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules used in pharmaceuticals and materials science .
Industrial Applications
The compound is also being explored for its potential applications in the development of new materials and chemical processes. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions:
- Condensation Reaction : Initial condensation of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde.
- Cyclization : Formation of the hexahydroquinoline core.
- Nitrile Formation : Final steps involve nitrile formation through various organic reactions.
Purification techniques such as recrystallization or chromatography are commonly employed to enhance yield and purity .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry
Variations in substituents significantly alter molecular geometry and intermolecular interactions. Key comparisons include:
Table 1: Structural Parameters of Hexahydroquinoline Derivatives
- Dihedral Angles : The dihedral angle between aromatic rings in (13.89°) is larger than in (11.52°), indicating that electron-donating methoxy groups (vs. chloro) increase steric hindrance, altering ring coplanarity .
- Crystal Packing: The monoclinic system in (P21/c) facilitates N–H···N hydrogen bonding, a common feature in hexahydroquinoline derivatives .
Electronic and Solubility Properties
Substituents modulate electronic properties and solubility:
Table 2: Substituent Effects on Physicochemical Properties
- Nitro vs. Methoxy: The nitro group (target compound) reduces electron density, favoring solubility in aprotic solvents like acetonitrile. Methoxy or dimethylamino groups () enhance polarity, improving water solubility .
Biological Activity
2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula: C22H17ClN4O3
- Molecular Weight: 420.85 g/mol
- CAS Number: 311331-21-2
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Condensation Reaction: 4-chlorobenzaldehyde and 3-nitrobenzaldehyde are condensed in the presence of a catalyst.
- Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
- Nitrile Formation: The final step involves the formation of the carbonitrile group.
Antimicrobial Activity
Research indicates that compounds similar to 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown MIC values as low as 15 µg/mL against various bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Lines Tested: It has shown cytotoxic effects against several cancer cell lines including HeLa and MCF-7.
- IC50 Values: The IC50 values for these cell lines range from 10 µM to 25 µM, indicating potent activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
- Cell Signaling Interference: The compound can interfere with cellular signaling pathways that promote tumor growth and survival .
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, derivatives of hexahydroquinolines were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
Study 2: Anticancer Potential
A study conducted by Elattar et al. explored various quinoline derivatives for their anticancer properties. The results indicated that 2-amino derivatives showed promising activity against breast and cervical cancer cell lines with a mechanism involving apoptosis induction .
Data Table: Biological Activities Overview
Q & A
Q. What synthetic methodologies are typically employed for the preparation of this compound?
The compound is synthesized via multi-component Hantzsch-type reactions. A representative protocol involves condensing ethyl acetoacetate (β-ketoester), 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and ammonium acetate in ethanol under reflux (80–85°C) for 6–8 hours, catalyzed by p-toluenesulfonic acid. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product (~65–75%). Anhydrous conditions and temperature control are critical for optimal yields .
Table 1: Synthetic Conditions
| Component | Example Reagents | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| β-Ketoester | Ethyl acetoacetate | Ethanol | p-Toluenesulfonic acid | 80°C | 70% |
| Aldehydes | 4-Chloro- and 3-nitrobenzaldehyde | Ethanol | – | Reflux | 65% |
| Ammonium Source | Ammonium acetate | – | – | – | – |
Q. What spectroscopic and crystallographic techniques confirm its structural identity?
Characterization includes:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm), carbonyl (C=O at ~170 ppm).
- FT-IR : C≡N stretch (~2200 cm⁻¹), C=O (~1680 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching theoretical m/z.
- Single-crystal X-ray diffraction (SCXRD) : Reveals bicyclic hexahydroquinoline core with dihedral angles (e.g., 85° between aryl groups) and hydrogen-bonded dimers (N–H···N, 2.89 Å) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO/DMF.
- Stability : Decomposes above 150°C; store at –20°C under inert atmosphere. For bioassays, use fresh DMSO stocks (<0.1% final concentration) .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. cytotoxic efficacy) be resolved?
Discrepancies may arise from assay variability or impurities. Mitigation strategies:
- Validate purity via HPLC (>95%).
- Standardize dose-response assays (e.g., IC₅₀ across multiple cell lines).
- Compare results using CLSI guidelines for antimicrobial testing.
- Perform molecular docking to identify target interactions (e.g., dihydrofolate reductase) .
Q. What strategies optimize regioselectivity during the introduction of 3-nitrophenyl and 4-chlorophenyl substituents?
Regioselectivity is influenced by electronic effects:
- The electron-deficient 3-nitrophenyl group favors ortho positioning to the carbonyl.
- Strategies :
- Stepwise Suzuki-Miyaura coupling post-cyclization.
- Use directing groups (e.g., –OMe) temporarily.
- Adjust solvent polarity (DMF enhances nitro reactivity).
Monitor intermediates via TLC (hexane:EtOAc 7:3) .
Q. How do intermolecular interactions in crystal structures affect physicochemical properties?
SCXRD reveals N–H···N hydrogen bonds (2.89 Å) forming dimers, with C–H···O/π interactions creating a 3D network. This packing increases melting point (245–247°C) and reduces solubility. Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for improved bioavailability .
Q. Table 2: Crystallographic Data
| Parameter | Value | Method |
|---|---|---|
| Space Group | P 1 | SCXRD |
| Dihedral Angle (Aryl) | 85° | SCXRD |
| Hydrogen Bond Length | 2.89 Å (N–H···N) | SCXRD |
| Melting Point | 245–247°C | TGA/DSC |
Q. Notes
- Data synthesized from analogous hexahydroquinoline derivatives in provided evidence.
- Methodological focus ensures reproducibility in academic research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
